![molecular formula C18H13ClN4O2S B10773745 (5S)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10773745.png)
(5S)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “PMID17929793C23h” is a small molecular drug known by its synonyms GTPL6338 and BDBM50224396 . It is an investigative agent with a PubChem CID of 16659803 . This compound has been studied for its potential therapeutic applications and is associated with various biological activities.
Preparation Methods
Stepwise Organic Synthesis: This involves the sequential addition of functional groups to a core structure, often using reagents such as organolithium compounds, Grignard reagents, and various catalysts.
Purification Techniques: Common purification methods include recrystallization, chromatography (e.g., high-performance liquid chromatography), and distillation.
Industrial Production: Large-scale production may involve optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
“PMID17929793C23h” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various derivatives and analogs of the original compound.
Scientific Research Applications
“PMID17929793C23h” has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research focuses on its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of “PMID17929793C23h” involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, leading to a cascade of biochemical events that result in its pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
“PMID17929793C23h” can be compared with other similar compounds, such as:
GTPL6338: Another small molecular drug with similar biological activities.
BDBM50224396: Shares structural similarities and therapeutic potential.
PubChem CID 16659803: A related compound with overlapping applications and properties.
The uniqueness of “PMID17929793C23h” lies in its specific molecular structure and the particular biological activities it exhibits, which may differ from those of its analogs and derivatives.
Properties
Molecular Formula |
C18H13ClN4O2S |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
(5S)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one |
InChI |
InChI=1S/C18H13ClN4O2S/c1-9-6-20-14-12(25-9)7-21-17-13(14)15-16(26-17)18(24)23(8-22-15)11-4-2-10(19)3-5-11/h2-5,7-9,20H,6H2,1H3/t9-/m0/s1 |
InChI Key |
LFUPTQIEOBBAJE-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1CNC2=C3C4=C(C(=O)N(C=N4)C5=CC=C(C=C5)Cl)SC3=NC=C2O1 |
Canonical SMILES |
CC1CNC2=C3C4=C(C(=O)N(C=N4)C5=CC=C(C=C5)Cl)SC3=NC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


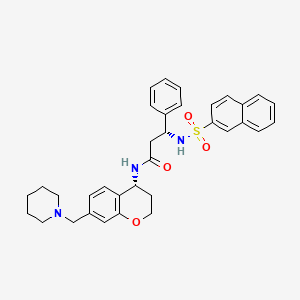
![[125I]Heat](/img/structure/B10773665.png)
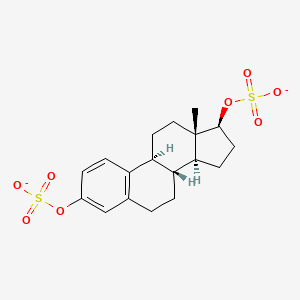

![2-chloro-N-[(S)-[(2S)-1-methylpiperidin-2-yl]-phenylmethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10773692.png)
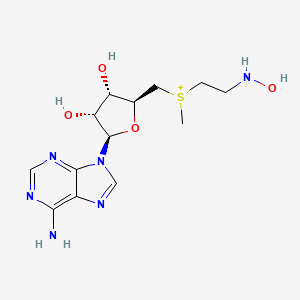
![[(3S,5R,6S,8S,10R,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773709.png)


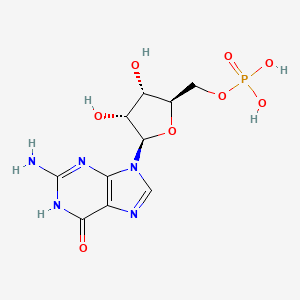
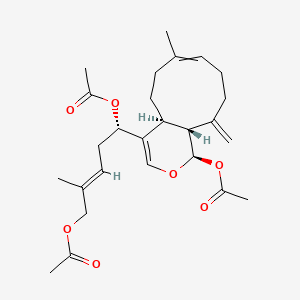
![4-(5-(4-Chlorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B10773733.png)
![1-N-[(2S,3R)-3-hydroxy-4-[[(2S,3S)-3-hydroxy-1-(2-methylpropylamino)-1-oxohexan-2-yl]amino]-1-phenylbutan-2-yl]-3-N-methyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B10773739.png)
![[(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2](/img/structure/B10773750.png)
